![molecular formula C22H23Cl2N3O2S B306322 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one, commonly known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBO is a thiazolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of DIBO is not fully understood, but it is believed to inhibit viral replication by targeting the viral integrase enzyme. DIBO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. DIBO has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Advantages and Limitations for Lab Experiments
DIBO has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DIBO has also been shown to exhibit potent antiviral and anticancer properties, making it a valuable tool for investigating these biological processes.
One limitation of DIBO is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, DIBO has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DIBO. One area of interest is the development of DIBO analogs with improved antiviral and anticancer properties. Another area of interest is the investigation of the neuroprotective effects of DIBO and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DIBO and its potential applications in various biological processes.
Synthesis Methods
DIBO can be synthesized using a multistep reaction process that involves the condensation of 2-amino-4-(dimethylamino)phenol and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with isobutylamine and thiourea to yield the final product, DIBO.
Scientific Research Applications
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. DIBO has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
properties
Product Name |
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one |
---|---|
Molecular Formula |
C22H23Cl2N3O2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-13(2)12-27-21(29)19(10-14-9-15(23)11-18(24)20(14)28)30-22(27)25-16-5-7-17(8-6-16)26(3)4/h5-11,13,28H,12H2,1-4H3/b19-10-,25-22? |
InChI Key |
UEUVGOVWCSBCTJ-YQVZTTAKSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)N(C)C |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.